Cas no 1019105-05-5 (3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
![3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine structure](https://ja.kuujia.com/scimg/cas/1019105-05-5x500.png)
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Pyridazine, 3-[4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-
- 3-(4-((2,4-diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- 3-[4-(2,4-diethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
- F2319-0214
- AKOS024638840
- 1019105-05-5
-
- インチ: 1S/C23H30N6O4S/c1-5-32-19-7-8-21(20(16-19)33-6-2)34(30,31)28-13-11-27(12-14-28)22-9-10-23(25-24-22)29-18(4)15-17(3)26-29/h7-10,15-16H,5-6,11-14H2,1-4H3
- InChIKey: MDBOIZYPXSUHCR-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCN(S(C3=CC=C(OCC)C=C3OCC)(=O)=O)CC2)=NN=C(N2C(C)=CC(C)=N2)C=C1
計算された属性
- せいみつぶんしりょう: 486.20492463g/mol
- どういたいしつりょう: 486.20492463g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 744
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Predicted)
- ふってん: 715.1±70.0 °C(Predicted)
- 酸性度係数(pKa): 4.30±0.10(Predicted)
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2319-0214-1mg |
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
1019105-05-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2319-0214-20mg |
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
1019105-05-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2319-0214-3mg |
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
1019105-05-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2319-0214-10μmol |
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
1019105-05-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2319-0214-25mg |
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
1019105-05-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2319-0214-75mg |
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
1019105-05-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2319-0214-100mg |
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
1019105-05-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2319-0214-20μmol |
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
1019105-05-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2319-0214-4mg |
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
1019105-05-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2319-0214-10mg |
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |
1019105-05-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine 関連文献
-
1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazineに関する追加情報
Introduction to Compound CAS No. 1019105-05-5: 3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, with the Chemical Abstracts Service (CAS) number 1019105-05-5, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a pyridazine core, a piperazine moiety, and a diethoxybenzenesulfonyl group. These structural elements contribute to its pharmacological properties and make it a promising candidate for various therapeutic uses.
The pyridazine core of 3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a six-membered heterocyclic ring containing two nitrogen atoms. Pyridazines are known for their diverse biological activities, including anti-inflammatory, antiviral, and antifungal properties. The presence of the piperazine moiety enhances the compound's solubility and bioavailability, making it more suitable for pharmaceutical applications. The diethoxybenzenesulfonyl group adds further complexity and specificity to the molecule, influencing its binding affinity to various biological targets.
Recent studies have highlighted the potential of 3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine in the treatment of various diseases. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has also shown promise in cancer research. A study published in Cancer Research demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
The pharmacokinetic properties of 3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine have also been investigated. Studies have shown that it has favorable oral bioavailability and a reasonable half-life in vivo, making it suitable for oral administration. Additionally, the compound has demonstrated low toxicity in preclinical studies, further supporting its potential as a therapeutic agent.
In terms of clinical development, several Phase I and Phase II clinical trials are currently underway to evaluate the safety and efficacy of 3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Early results from these trials have been promising, with no major adverse effects reported at therapeutic doses. The compound's ability to target multiple biological pathways simultaneously may offer a significant advantage over existing treatments for complex diseases.
The synthesis of 3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves several steps and requires careful optimization to achieve high yields and purity. Key synthetic strategies include the formation of the pyridazine core through cyclization reactions and the subsequent functionalization with the piperazine and diethoxybenzenesulfonyl groups. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale for preclinical and clinical studies.
In conclusion, 3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-y l)pyridazine, with CAS number 1019105 -05 -5, is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its pharmacological properties, making it an attractive candidate for further research and development in medicinal chemistry. Ongoing studies continue to explore its full potential in treating various diseases, highlighting its significance in modern drug discovery efforts.
1019105-05-5 (3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine) 関連製品
- 54458-15-0(1-Ethoxy-3-isocyanatopropane)
- 1506260-38-3(1-(2-Oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1426444-81-6({2-[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride)
- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)
- 1822714-67-9(4-Bromo-6-hydroxypyridazin-3(2H)-one)
- 97871-77-7(Glycine, N-(methoxyacetyl)-)
- 698-76-0(δ-Octanolactone)
- 863446-41-7(N-(3-fluorophenyl)-2-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 2229453-01-2(1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)




